2-クロロ-4-フェニルキナゾリン

概要

説明

2-Chloro-4-phenylquinazoline is a chemical compound that acts as a reagent in the synthesis of MTH1 inhibitors, which are potential cancer eradicators . It is used in the synthesis of biologically active molecules .

Synthesis Analysis

2-Chloro-4-phenylquinazoline is synthesized using various methods. One such method involves the use of aniline and ethyl glyoxalate as substrates. Two molecules of α-iminoesters, which are obtained from the condensation of aniline and ethyl glyoxalate, are hypothesized to form the direct additive product .

Molecular Structure Analysis

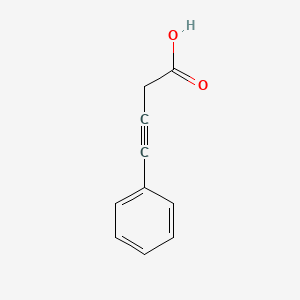

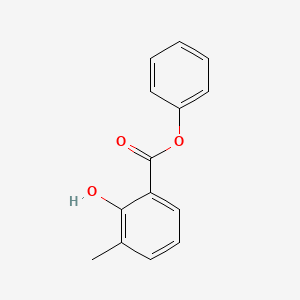

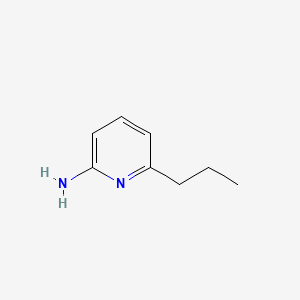

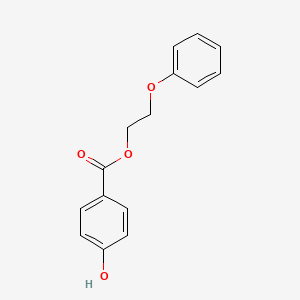

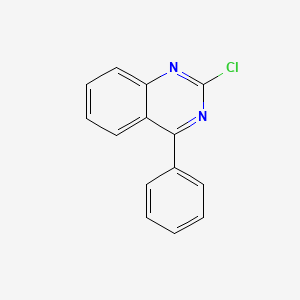

The molecular formula of 2-Chloro-4-phenylquinazoline is C14H9ClN2 . The structure of this compound includes a quinazoline ring, which is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 .

Chemical Reactions Analysis

2-Chloro-4-phenylquinazoline is involved in various chemical reactions. For instance, it is used as a reagent for the conversion of phenols to anilines . It also participates in the synthesis of biologically active molecules, including nitrotriazole amines or nitroimidazole amines for use as antitrypanosomal activity and mammalian cytotoxicity .

Physical and Chemical Properties Analysis

2-Chloro-4-phenylquinazoline has a molecular weight of 240.69 g/mol . It has a computed XLogP3 value of 4.5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .

科学的研究の応用

キラル配位子の合成

2-クロロ-4-フェニルキナゾリンは、軸不斉キナゾリン含有ホスフィンアミン配位子の合成に使用されます。 これらの配位子は、医薬品におけるエナンチオマー的に純粋な物質を製造するために不可欠な不斉触媒において重要です .

フェノールのアニリンへの変換

この化合物は、置換反応によってフェノールをアニリンに変換する試薬として役立ちます。 アニリンは、染料、医薬品、およびポリマーの製造における重要な中間体です .

抗菌活性

2-クロロ-4-フェニルキナゾリンから誘導できる置換キナゾリノンは、黄色ブドウ球菌などのさまざまな細菌に対して強力な抗菌活性を示しています。 この用途は、新しい抗生物質の開発において重要です .

作用機序

Target of Action

Quinazoline derivatives, a class of compounds to which 2-chloro-4-phenylquinazoline belongs, are known to interact with a wide range of biological targets .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some quinazoline derivatives have been found to inhibit enzymes, modulate ion channels, or interact with receptors .

Biochemical Pathways

Quinazoline derivatives have been found to affect a variety of biochemical pathways . For example, some quinazoline derivatives have been found to induce the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Result of Action

Quinazoline derivatives have been found to have a variety of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .

生化学分析

Biochemical Properties

2-Chloro-4-phenylquinazoline plays a crucial role in biochemical reactions, particularly in the synthesis of inhibitors for specific enzymes. One notable interaction is with the enzyme MTH1 (MutT Homolog 1), where 2-Chloro-4-phenylquinazoline acts as a reagent in the synthesis of MTH1 inhibitors . These inhibitors are potential cancer eradicators, highlighting the compound’s significance in cancer research. Additionally, 2-Chloro-4-phenylquinazoline interacts with various proteins and other biomolecules, influencing their activity and stability. The nature of these interactions often involves binding to active sites or altering the conformation of the target molecules, thereby modulating their function.

Cellular Effects

The effects of 2-Chloro-4-phenylquinazoline on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Chloro-4-phenylquinazoline can induce the expression of cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a role in detoxification processes . This induction is crucial for protecting cells from oxidative stress and maintaining cellular homeostasis. Furthermore, the compound’s impact on cell signaling pathways can lead to changes in cell proliferation, apoptosis, and differentiation, making it a valuable tool in cancer research and therapy.

Molecular Mechanism

At the molecular level, 2-Chloro-4-phenylquinazoline exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, the compound can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 2-Chloro-4-phenylquinazoline can modulate gene expression by interacting with transcription factors or signaling molecules that regulate gene transcription. These interactions can lead to changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Chloro-4-phenylquinazoline in laboratory settings are essential for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration or storage under inert gas . Over time, 2-Chloro-4-phenylquinazoline may undergo degradation, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have demonstrated that the compound can have sustained effects on cellular function, including prolonged induction of cytoprotective enzymes and modulation of cell signaling pathways .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-phenylquinazoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the induction of cytoprotective enzymes and inhibition of cancer cell proliferation . At higher doses, 2-Chloro-4-phenylquinazoline may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity . These findings highlight the importance of dosage optimization in the therapeutic application of 2-Chloro-4-phenylquinazoline.

Metabolic Pathways

2-Chloro-4-phenylquinazoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with distinct biochemical activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Additionally, 2-Chloro-4-phenylquinazoline can affect metabolic flux and metabolite levels, further modulating cellular metabolism and function.

Transport and Distribution

The transport and distribution of 2-Chloro-4-phenylquinazoline within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within target cells . Once inside the cells, 2-Chloro-4-phenylquinazoline can interact with various intracellular components, including organelles and cytosolic proteins, to exert its biochemical effects. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of 2-Chloro-4-phenylquinazoline is essential for understanding its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Chloro-4-phenylquinazoline may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways. The precise subcellular localization of 2-Chloro-4-phenylquinazoline can determine its specific biochemical and cellular effects.

特性

IUPAC Name |

2-chloro-4-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKMVPQJJGJCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389512 | |

| Record name | 2-chloro-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29874-83-7 | |

| Record name | 2-chloro-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-chloro-4-phenylquinazoline influence its reactivity with potassium amide compared to similar pyrimidine derivatives?

A: Research indicates that 2-chloro-4-phenylquinazoline exhibits a higher propensity for ring-opening reactions during amination with potassium amide compared to analogous 2-chloro-4,6-diphenylpyrimidines. [] This difference in reactivity is attributed to the inherent reactivity of the 3,4-bond in the quinazoline structure, making it more susceptible to nucleophilic attack by the amide ion. [] This highlights how subtle structural variations within heterocyclic systems can significantly impact reaction pathways.

Q2: What is the significance of using 15N-labeled compounds in studying the amination mechanism of 2-chloro-4-phenylquinazoline?

A: Employing 15N-labeled 2-chloro-4-phenylquinazoline and related compounds allows researchers to track the origin and fate of nitrogen atoms during the amination process. [] This isotopic labeling technique provided crucial evidence for the involvement of a ring-opening mechanism (SN(ANRORC)) in the formation of the 2-amino product. [] By analyzing the 15N enrichment in the final product, researchers could determine the extent to which the ring-opening pathway contributed to the overall reaction. [] This approach exemplifies the power of isotopic labeling in elucidating complex reaction mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。